molecular formula C10H10N2O2S2 B1479977 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098051-47-7

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479977
CAS No.: 2098051-47-7
M. Wt: 254.3 g/mol
InChI Key: SHILRZWFSORZAB-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C10H10N2O2S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell proliferation and apoptosis . Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote or inhibit cell growth . Moreover, this compound has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . In in vitro studies, this compound has been shown to maintain its biological activity over several days, making it suitable for prolonged experimental use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, leading to the formation of more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic anion transporters and ATP-binding cassette transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to plasma proteins, such as albumin, which influences its distribution and bioavailability in the body . The localization and accumulation of this compound in specific tissues are determined by its affinity for these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various enzymes and signaling proteins, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to transcription factors and other regulatory proteins, thereby affecting gene expression and cellular responses . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .

Properties

IUPAC Name

3-thiophen-3-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-16(14)4-2-9-8(6-16)10(12-11-9)7-1-3-15-5-7/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHILRZWFSORZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.